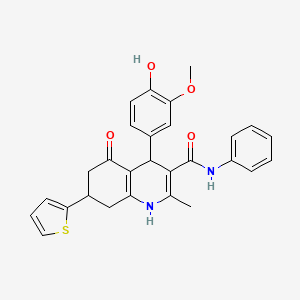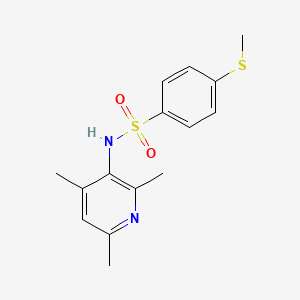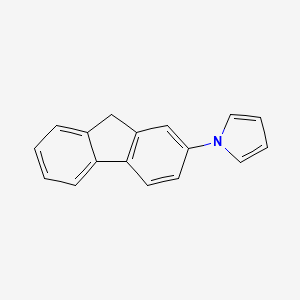
2-Butenamide, 4,4,4-trifluoro-3-hydroxy-N-(5-methoxy-1,2,3-trimethyl-1H-indol-6-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the trifluoromethyl group and the formation of the butenamide structure. Common reagents used in these reactions include trifluoromethylating agents, protecting groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenamide structure can be reduced to form a saturated amide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the double bond may result in a saturated amide.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its indole moiety is of particular interest due to its presence in many bioactive compounds.
Medicine
In medicine, (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE may be investigated for its pharmacological properties. Compounds with similar structures have been explored for their potential as therapeutic agents in various diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals. Its unique chemical properties can be leveraged to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1H-INDOL-6-YL)-2-BUTENAMIDE: Lacks the trimethyl groups on the indole moiety.
(2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE: Lacks the methoxy group on the indole moiety.
Uniqueness
The presence of both the trifluoromethyl group and the indole moiety, along with the specific substitution pattern, makes (2E)-4,4,4-TRIFLUORO-3-HYDROXY-N-(5-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)-2-BUTENAMIDE unique
Properties
Molecular Formula |
C16H17F3N2O3 |
|---|---|
Molecular Weight |
342.31 g/mol |
IUPAC Name |
(E)-4,4,4-trifluoro-3-hydroxy-N-(5-methoxy-1,2,3-trimethylindol-6-yl)but-2-enamide |
InChI |
InChI=1S/C16H17F3N2O3/c1-8-9(2)21(3)12-6-11(13(24-4)5-10(8)12)20-15(23)7-14(22)16(17,18)19/h5-7,22H,1-4H3,(H,20,23)/b14-7+ |
InChI Key |
OTROOFHGTQDSBT-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C(N(C2=CC(=C(C=C12)OC)NC(=O)/C=C(\C(F)(F)F)/O)C)C |
Canonical SMILES |
CC1=C(N(C2=CC(=C(C=C12)OC)NC(=O)C=C(C(F)(F)F)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(1-Pyrrolidinyl)-2-adamantyl]pyrrolidine](/img/structure/B11069250.png)
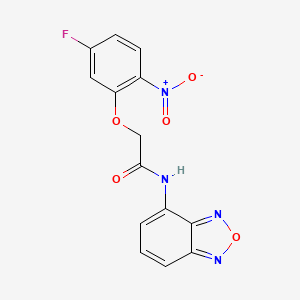
![4-methyl-N-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11069266.png)

![2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11069279.png)

![4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11069296.png)
![N-[2-(4-butoxyphenoxy)ethyl]-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B11069300.png)
![5-({[4-(4-fluorophenyl)piperazin-1-yl]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B11069303.png)
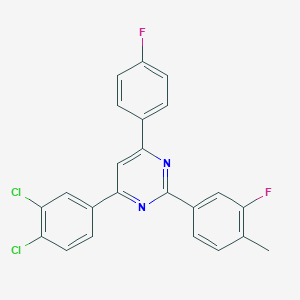
![7,7-dimethyl-2-(pyrrolidin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11069310.png)
